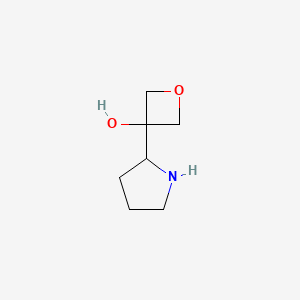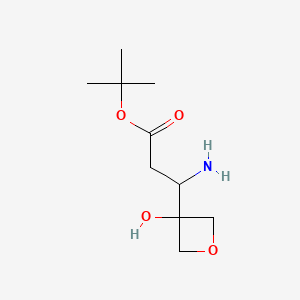
Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate” is known as 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-Methoxybicyclo[211]hexane-1-carboxylic acid has a wide range of scientific research applications It is used in chemistry for the synthesis of complex molecules and as a building block in organic synthesis In biology, it may be used as a probe to study biochemical pathwaysAdditionally, it is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
Comparison with Similar Compounds
4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds in terms of its structure and reactivity. Similar compounds include other bicyclic carboxylic acids and methoxy-substituted bicyclic compounds. The uniqueness of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic structure and the presence of a methoxy group, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)4-7(11)10(13)5-14-6-10/h7,13H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWNKSGGWAKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1(COC1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
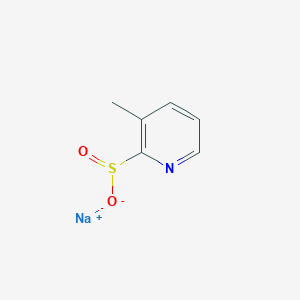
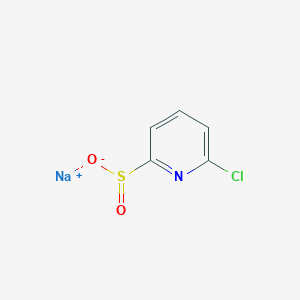
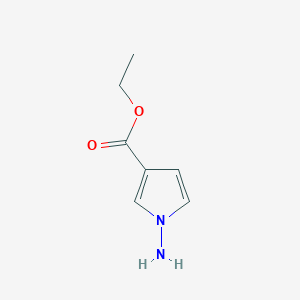
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B8053308.png)
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053314.png)
![tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053322.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
![tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate](/img/structure/B8053340.png)
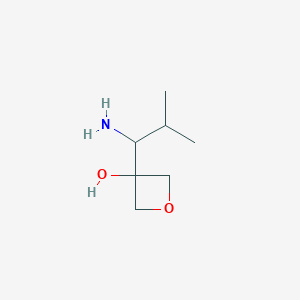
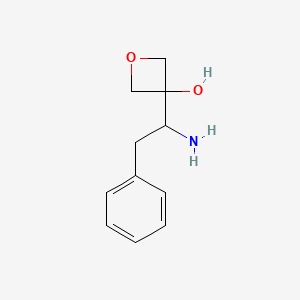
![3-[1-Amino-2-(1-tritylimidazol-4-yl)ethyl]oxetan-3-ol](/img/structure/B8053371.png)
![tert-butyl N-[5-amino-5-(3-hydroxyoxetan-3-yl)pentyl]carbamate](/img/structure/B8053376.png)
